2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C9H12ClNO2S. It is known for its unique structure, which includes an amino group, a sulfanylphenyl group, and a propanoic acid moiety. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride typically involves the reaction of 4-mercaptophenylacetic acid with ammonia in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is often purified using crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-amino-3-(4-mercaptophenyl)propanoic acid
- 2-amino-3-(4-thiolphenyl)propanoic acid
- 2-amino-3-(4-sulfanylphenyl)butanoic acid
Uniqueness: 2-amino-3-(4-sulfanylphenyl)propanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
894413-87-7 |
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Molecular Formula |
C9H12ClNO2S |
Molecular Weight |
233.72 g/mol |
IUPAC Name |
2-amino-3-(4-sulfanylphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO2S.ClH/c10-8(9(11)12)5-6-1-3-7(13)4-2-6;/h1-4,8,13H,5,10H2,(H,11,12);1H |
InChI Key |
UHEJEDDDHQDWRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)S.Cl |
Purity |
93 |
Origin of Product |
United States |
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